molecular formula C33H25N5O B10881359 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether

Cat. No.: B10881359
M. Wt: 507.6 g/mol
InChI Key: LJNLAROYLQJPRX-UHFFFAOYSA-N
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Description

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is a complex organic compound featuring a fused tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether typically involves multi-step organic synthesis The process begins with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors such as substituted anilines and hydrazines

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the disruption of CDK2/cyclin A2 complex formation, which is essential for the progression of the cell cycle from G1 to S phase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C33H25N5O

Molecular Weight

507.6 g/mol

IUPAC Name

10-benzyl-4-(2-methoxyphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C33H25N5O/c1-39-27-20-12-11-19-26(27)31-35-33-29-28(24-15-7-3-8-16-24)30(25-17-9-4-10-18-25)37(21-23-13-5-2-6-14-23)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3

InChI Key

LJNLAROYLQJPRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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